6-Hydroxy-4,7-dimethyloct-3-en-2-one
Description
6-Hydroxy-4,7-dimethyloct-3-en-2-one is a monoterpenoid derivative characterized by an eight-carbon chain (octenone backbone) with a hydroxyl group at position 6, methyl groups at positions 4 and 7, and a conjugated enone system (α,β-unsaturated ketone) at positions 2 and 2.
Properties
CAS No. |
91873-31-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
6-hydroxy-4,7-dimethyloct-3-en-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)10(12)6-8(3)5-9(4)11/h5,7,10,12H,6H2,1-4H3 |
InChI Key |
YIZBAGSANYXJTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=CC(=O)C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,7-dimethyloct-3-en-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-Hydroxy-4,7-dimethyloct-3-en-2-one may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4,7-dimethyloct-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated alcohol.
Scientific Research Applications
6-Hydroxy-4,7-dimethyloct-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4,7-dimethyloct-3-en-2-one involves its interaction with specific molecular targets and pathways The hydroxyl group and double bond play crucial roles in its reactivity and interactions with other molecules The compound may act as a ligand, binding to enzymes or receptors and modulating their activity
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities
Key Observations:
Enone System: The α,β-unsaturated ketone in 6-Hydroxy-4,7-dimethyloct-3-en-2-one is analogous to the enone in loliolide and ergostatrienone. This group is critical for electrophilic reactivity and interactions with biological targets, such as enzymes or receptors .
Hydroxy and Methyl Substituents: The hydroxyl group at C6 in the target compound aligns with loliolide (C6 hydroxy) and ergostatrienone, which are linked to anti-inflammatory and antifungal effects . Methyl groups at C4 and C7 may enhance lipophilicity, influencing membrane permeability.
Ring vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
